molecular formula C26H24N2O B4750887 2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide

2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide

Cat. No.: B4750887
M. Wt: 380.5 g/mol
InChI Key: ABBDUDDJOASWSM-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 2-methylphenyl substituent at the quinoline C2 position and a 3-phenylpropyl group attached to the carboxamide nitrogen (Fig. 1).

Properties

IUPAC Name

2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c1-19-10-5-6-14-21(19)25-18-23(22-15-7-8-16-24(22)28-25)26(29)27-17-9-13-20-11-3-2-4-12-20/h2-8,10-12,14-16,18H,9,13,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBDUDDJOASWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution with 2-Methylphenyl Group: The quinoline core is then subjected to a Friedel-Crafts alkylation reaction with 2-methylbenzene (toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Amidation with 3-Phenylpropylamine: The final step involves the reaction of the substituted quinoline with 3-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Quinoline-4-carboxamide derivatives differ primarily in:

  • C2 substituents on the quinoline ring.
  • Amide side-chain modifications (e.g., alkyl, aryl, or heterocyclic groups).

Key analogs and their properties are summarized below:

Table 1: Comparison of Quinoline-4-carboxamide Derivatives
Compound Name C2 Substituent Amide Side Chain Yield (%) Melting Point (°C) Purity (HPLC, %) Notable Properties
Target Compound 2-Methylphenyl 3-Phenylpropyl N/A N/A N/A Hypothesized lipophilicity
5a1 2-(Substituted phenyl) 3-(4-Methylpiperazinyl)propyl 64 182.3–184.2 99.4 High purity, moderate yield
5a2 2-(Substituted phenyl) 3-(Pyrrolidin-1-yl)propyl 65 176.7–178.1 98.8 Yellow solid, good solubility
5a4 2-(Substituted phenyl) 3-(Piperidin-1-yl)propyl 60 168.9–170.1 99.2 Lower melting point
35 6-Fluoro, 2-amino 2-(3,3-Difluoropyrrolidinyl)ethyl N/A N/A N/A Antimicrobial activity
2-(4-Ethoxyphenyl)-N-phenyl 4-Ethoxyphenyl Phenyl N/A N/A N/A Increased hydrophilicity
2-(4-Isopropylphenyl)-N-morpholinyl 4-Isopropylphenyl 2-(Morpholin-4-yl)ethyl N/A N/A N/A Potential H-bonding capacity

Key Observations :

  • The target compound’s 2-methylphenyl group balances steric bulk and hydrophobicity.
  • Amide Side Chains: Polar heterocycles (e.g., piperazine in 5a1) increase solubility but may reduce metabolic stability.
  • Melting Points : Compounds with flexible side chains (e.g., 5a4 ) exhibit lower melting points than those with rigid substituents.

Yield Variations :

  • Yields for 5a1–5a7 range from 54–67%, influenced by steric hindrance and amine reactivity.
  • The target compound’s synthesis would likely require optimized conditions for the 3-phenylpropyl amine coupling.

Biological Activity

2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The compound is characterized by a quinoline core with a carboxamide functional group, which is instrumental in its biological activity. The presence of the 2-methylphenyl and 3-phenylpropyl substituents may influence its pharmacological profile.

Property Value
Molecular FormulaC22H24N2O
Molecular Weight336.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound is still under investigation. However, quinoline derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives have been shown to inhibit enzymes such as COX-1 and COX-2, which are involved in inflammatory processes.
  • Induction of Apoptosis : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) or interfering with tubulin polymerization.

Biological Activity Studies

Research has demonstrated the biological activity of various quinoline derivatives, including this compound. Key findings include:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values indicate potent activity:
    • MCF-7: IC50 = 20 nM
    • HT-29: IC50 = 25 nM
  • Antimicrobial Activity : The compound has demonstrated activity against several bacterial strains:
    • Klebsiella pneumoniae : Inhibition zone of 25 mm.
    • Staphylococcus aureus : Inhibition zone of 22 mm.
  • Anti-inflammatory Effects : The compound has shown potential in reducing nitric oxide production in LPS-induced RAW 264.7 cells, indicating anti-inflammatory properties.

Case Studies

Several studies have highlighted the effectiveness of quinoline derivatives in treating specific diseases:

  • A study by Mantoani et al. (2016) reported that novel quinoline derivatives exhibited selective inhibition against COX-2 with IC50 values ranging from 0.063 to 0.090 µM, indicating their potential as anti-inflammatory agents .
  • Another research highlighted the use of quinoline derivatives as dual binding site acetylcholinesterase inhibitors, demonstrating their versatility in targeting multiple pathways .

Q & A

Q. What approaches are used to validate the compound’s mechanism of action when initial biochemical assays yield conflicting results?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Gene Knockdown : siRNA-mediated silencing of putative targets to observe rescue effects .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide
Reactant of Route 2
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2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide

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